Cas no 868-85-9 (dimethyl phosphite)

dimethyl phosphite structure
dimethyl phosphite structure
dimethyl phosphite
868-85-9
C2H7O3P
110.048941850662
MFCD00044633
40096
24893543

dimethyl phosphite Properties

Names and Identifiers

    • dimethyl phosphite
    • DIMETHYL HYDROGEN PHOSPHITE
    • PHOSPHONIC ACID DIMETHYL ESTER
    • PHOSPHOROUS ACID DIMETHYL ESTER
    • bis(hydroxymethyl)phosphineoxide
    • Dimethoxyphosphine oxide
    • Dimethyl acid phosphite
    • Dimethyl ester of phosphonic acid
    • Dimethylester kyseliny fosforite
    • dimethylesterkyselinifosforite(czech)
    • Dimethylfosfit
    • Dimethylfosfonat
    • dimethylhydrogenphosphonate
    • Dimethylphosphit
    • dimethylphosphorousacid
    • Dimethyl phosphonate
    • (CH3O)2PHO
    • dimethyl H-phosphonate
    • monomethyl methyl phosphonate
    • O,O-dimethyl phosphonate
    • 亚磷酸二甲酯
    • Dimethyl phosphonat
    • Dimethyl hydrogen phosphonate
    • Hydrogen dimethyl phosphite
    • Methyl phosphonate ((MeO)2HPO)
    • Dimethyl phosphite
    • AKOS024390908
    • DTXSID5020493
    • EC 212-783-8
    • Dimethylhydrogenphosphite
    • Q1225746
    • C2H7O3P
    • Dimethylester kyselini fosforite
    • Dimethoxyphosphinylradical
    • dimethoxy-oxo-phosphanium
    • dimethyl hydrogenphosphite
    • Dimethylfosfonat [Czech]
    • EINECS 212-783-8
    • phosphonic acid dimethyl ester
    • 31682-64-1
    • InChI=1/C2H6O3P/c1-4-6(3)5-2/h1-2H3/q+1
    • Dimethylphosphonate
    • 868-85-9
    • NCGC00259450-01
    • CCRIS 1354
    • AKOS015913497
    • BP-21149
    • Dimethylester kyselini fosforite [Czech]
    • Dimethyl phosphite, 98%
    • Dimethylester kyseliny fosforite [Czech]
    • Phosphonic acid, dimethyl ester
    • Phosphorous acid dimethyl ester
    • Tox21_201901
    • O,O-Dimethyl phosphonate
    • SCHEMBL29591
    • YLFBFPXKTIQSSY-UHFFFAOYSA-
    • UNII-ST4TBO000H
    • C19406
    • Dimethylfosfit [Czech]
    • dimethoxy(oxo)phosphanium
    • Bis(hydroxymethyl)phosphine oxide
    • DTXCID10493
    • Phosphinyl, dimethoxy-
    • YLFBFPXKTIQSSY-UHFFFAOYSA-N
    • CHEBI:230736
    • Tox21_302799
    • CHEMBL3183964
    • DTXSID10953634
    • HSDB 2593
    • DB-056959
    • Phosphinyl radical, dimethoxy-
    • ST4TBO000H
    • CAS-868-85-9
    • NCGC00256338-01
    • MFCD00044633
    • NS00043025
    • D0786
    • Dimethyl phosphite, purum, >=98.0% (GC)
    • CHEBI:82454
    • DIMETHYL HYDROGEN PHOSPHITE [HSDB]
    • NCI-C54773
    • DIMETHYL HYDROGEN PHOSPHITE [IARC]
    • +Expand
    • MFCD00044633
    • HZCDANOFLILNSA-UHFFFAOYSA-N
    • 1S/C2H7O3P/c1-4-6(3)5-2/h6H,1-2H3
    • O=P(OC)OC
    • 1697490

Computed Properties

  • 110.01300
  • 0
  • 3
  • 2
  • 109.005456
  • 6
  • 46.8
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 0
  • nothing
  • 1
  • 35.5

Experimental Properties

  • 0.66890
  • 59.00000
  • n20/D 1.402(lit.)
  • Soluble in water.
  • 170-171 °C(lit.)
  • -60.0°C
  • No data available
  • Fahrenheit: 158 ° f
    Celsius: 70 ° c
  • Colorless liquid
  • Stable. Moisture sensitive. Incompatible with water, strong oxidizing agents, acid chlorides, strong bases.
  • Soluble in water, alcohol, ether and other organic solvents.
  • Moisture Sensitive
  • 1.2 g/mL at 25 °C(lit.)

dimethyl phosphite Security Information

  • GHS07 GHS07 GHS08 GHS08
  • SZ7710000
  • 1
  • 3.2
  • S26-S36/37
  • III
  • R10; R21; R36
  • Xn Xn
  • UN 3278 6.1/PG 3
  • H317-H341-H351-H412
  • P273-P280
  • Store at room temperature
  • III
  • 40-43-52/53-68
  • Warning
  • Yes
  • 6.1

dimethyl phosphite Customs Data

  • 2920901300
  • China Customs Code:

    2920909090

    Overview:

    2920909090 Other inorganic esters(Esters excluding hydrogen halide)(Including its salts and their halogenation,sulfonation,Nitration and nitrosation derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2920909090 esters of other inorganic acids of non-metals (excluding esters of hydrogen halides) and their salts; their halogenated, sulphonated, nitrated or nitrosated derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

dimethyl phosphite Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Acetic anhydride ,  Phosphonic acid
Reference
Process for the preparation of dialkyl phosphites
, Germany, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Water Catalysts: Trifluoromethanesulfonic acid ;  30 min, rt
Reference
Water determines the products: an unexpected Bronsted acid-catalyzed PO-R cleavage of P(III) esters selectively producing P(O)-H and P(O)-R compounds
Li, Chunya; et al, Green Chemistry, 2019, 21(11), 2916-2922

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Water Solvents: Tetrahydrofuran ;  overnight, rt
Reference
Catalytic Enantioselective Hydrophosphonylation of Aldehydes Using the Iron Complex of a Camphor-Based Tridentate Schiff Base [FeCl(SBAIB-d)]2
Boobalan, Ramalingam; et al, Advanced Synthesis & Catalysis, 2013, 355(17), 3443-3450

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Benzenaminium, N,N,N-trimethyl-, (tribromide) (1:1) Solvents: Trifluoroacetic acid ,  Water ;  1 h, 0 °C
Reference
Chiral Magnesium(II) Binaphtholates as Cooperative Bronsted/Lewis Acid-Base Catalysts for the Highly Enantioselective Addition of Phosphorus Nucleophiles to α,β-Unsaturated Esters and Ketones
Hatano, Manabu; et al, Angewandte Chemie, 2013, 52(17), 4549-4553

Synthetic Circuit 5

Reaction Conditions
Reference
Oxidatively-induced formation of dialkyl hydrogen phosphonates from phosphorothionates
Wu, Shao Yong; et al, Phosphorus, 1990, 54(1-4), 221-4

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: 1,4-Dioxane
Reference
Organophosphorus chemistry. 2. The reduction of quinquevalent phosphorus to the trivalent state
Engel, Robert; et al, Synthetic Communications, 1988, 18(7), 665-70

Synthetic Circuit 7

Reaction Conditions
Reference
Oxidatively-induced formation of dialkyl hydrogen phosphonates from phosphorothionates
Wu, Shao Yong; et al, Phosphorus, 1990, 54(1-4), 221-4

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Pyridine ,  Pyridinium chloride Solvents: Water
Reference
Nucleoside 3'-N,N-dialkylphosphonamidates: novel building blocks for oligonucleotide synthesis
Wada, Takeshi; et al, Tetrahedron Letters, 1990, 31(44), 6363-6

Synthetic Circuit 9

Reaction Conditions
Reference
The preparation of trialkyl phosphites directly from the element
Brown, Charles; et al, Phosphorus and Sulfur and the Related Elements, 1979, 6(3), 481-8

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Hydrazine
Reference
Evaluation of the N-phthaloyl moiety as protecting group in aminoacylphosphonic derivatives
Breuer, Eli; et al, Phosphorus, 1991, 60(3-4), 239-46

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: Acetylacetone
Reference
Reactions of β-dicarbonyl compounds with dialkylsilylphosphites and trialkylphosphites. Steric structure of the products
Ofitserova, E. Kh.; et al, Zhurnal Obshchei Khimii, 1981, 51(3), 505-14

Synthetic Circuit 12

Reaction Conditions
Reference
Continuous production of butyne-1,4-diol
, Federal Republic of Germany, , ,

Synthetic Circuit 13

Reaction Conditions
1.1 Solvents: Acetonitrile ,  Water-d2
Reference
Prodrugs of phosphonoformate: products, kinetics and mechanisms of hydrolysis of dibenzyl (methoxycarbonyl)phosphonate
Mitchell, Antony G.; et al, Journal of the Chemical Society, 1991, (8), 1297-303

dimethyl phosphite Raw materials

dimethyl phosphite Related Literature